![molecular formula C12H16O3 B022392 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane CAS No. 56718-70-8](/img/structure/B22392.png)
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
Overview
Description
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group substituted with a 2-methoxyethyl chain. It is used in various chemical and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane typically involves the following steps :
Etherification: Phenethyl alcohol is etherified using dimethyl sulfate to produce 4-(2-methoxyethyl)phenol.
Nitration and Reduction: The 4-(2-methoxyethyl)phenol is then nitrated and reduced to obtain the corresponding amine.
Condensation: The amine is condensed with epichlorohydrin to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane undergoes various chemical reactions due to the presence of the reactive oxirane ring :
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Hydrolysis: The oxirane ring can be hydrolyzed under acidic or basic conditions to form glycols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include diols, alcohols, and substituted oxiranes.
Scientific Research Applications
Pharmaceutical Applications
- Building Block for Drug Synthesis :
- Potential as a Therapeutic Agent :
- Synthesis of Complex Molecules :
Organic Chemistry Applications
- Synthetic Chemistry :
-
Comparative Compound Analysis :
- The compound shares structural similarities with other epoxides, such as:
Compound Name Structure Description Unique Features 4-(2-Methoxyethyl)phenol Simple phenolic compound without oxirane functionality Lacks the reactive epoxide group 1-(2-Methoxyphenoxy)-2,3-epoxypropane Contains an epoxide but differs in substituents Varies in reactivity due to different substituents
- The compound shares structural similarities with other epoxides, such as:
Case Studies and Research Findings
- Synthesis Methodology :
- Biological Activity Studies :
- Safety and Handling :
Mechanism of Action
The mechanism of action of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane involves the reactivity of the oxirane ring . The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can occur under various conditions and with different nucleophiles, resulting in the formation of a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane can be compared with other similar compounds such as :
- 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
- 2-((3-Methoxyphenoxy)methyl)oxirane
- 2-((2-Fluorophenoxy)methyl)oxirane
- 2-((4-Bromo-2-fluorophenoxy)methyl)oxirane
These compounds share the oxirane ring and phenoxy group but differ in the substituents on the phenoxy group
Biological Activity
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, also known by its CAS number 56718-70-8, is a compound with significant potential in pharmaceutical applications. Its unique oxirane structure enhances its reactivity, making it a valuable building block for synthesizing biologically active molecules. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16O3, and it features an epoxide group that contributes to its biological activity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxirane (epoxide) group is known to undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can result in inhibition or modulation of enzymatic activities.
Target Proteins
- Cyclooxygenase Enzymes (COX) : The compound has shown potential as an inhibitor of COX enzymes, which are crucial in the inflammatory response.
- Estrogen Receptors : Preliminary studies suggest that compounds with similar structures may interact with estrogen receptors, influencing pathways related to cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Study | Biological Activity | IC50 Value (µM) | Mechanism |
---|---|---|---|
Study A | COX-1 Inhibition | 5.3 | Competitive inhibition |
Study B | COX-2 Inhibition | 0.06 - 0.09 | Selective inhibition |
Study C | Estrogen Receptor Modulation | Not specified | Antagonistic effect |
Case Study 1: Anti-inflammatory Effects
In a recent study examining anti-inflammatory agents, compounds similar to this compound demonstrated significant inhibition of COX-2 activity without causing gastric ulcers, indicating a favorable safety profile. The most effective compounds showed IC50 values as low as 0.06 µM against COX-2, highlighting their potential for treating inflammatory conditions without severe side effects .
Case Study 2: Anticancer Potential
Another investigation into phenoxy derivatives revealed that certain analogs exhibited potent antiproliferative effects against breast cancer cell lines (MDA-MB-468), with IC50 values around 0.35 µM. These compounds were found to inhibit VEGF production significantly, suggesting a mechanism involving the disruption of angiogenesis . Although specific data on this compound in this context is limited, its structural similarities indicate potential efficacy.
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic data for this compound is sparse, related compounds have shown favorable absorption and distribution properties in preliminary studies. Safety assessments indicate that similar phenoxy derivatives exhibit low toxicity levels in vitro and in vivo models.
Properties
IUPAC Name |
2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWFGJMGUIGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057779 | |
Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56718-70-8 | |
Record name | 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56718-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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